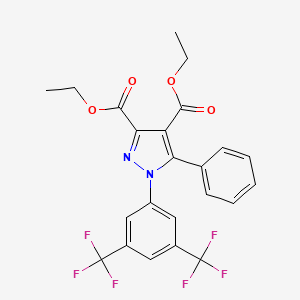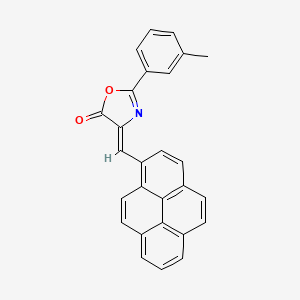
4-(Pyren-1-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyren-1-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one is an organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a pyrene moiety, which is a polycyclic aromatic hydrocarbon, and a tolyl group, which is a derivative of toluene.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyren-1-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one typically involves the condensation of pyrene-1-carbaldehyde with 2-(m-tolyl)oxazole-5(4H)-one under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrene moiety, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the oxazole ring or the pyrene moiety, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a fluorescent probe due to the presence of the pyrene moiety.
Industry: Could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4-(Pyren-1-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one will depend on its specific application. For example, as a fluorescent probe, it may interact with specific biomolecules, leading to changes in fluorescence properties. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyren-1-ylmethylene)-2-phenyl-oxazol-5(4H)-one: Similar structure but with a phenyl group instead of a tolyl group.
4-(Pyren-1-ylmethylene)-2-(p-tolyl)oxazol-5(4H)-one: Similar structure but with a p-tolyl group instead of an m-tolyl group.
Uniqueness
The uniqueness of 4-(Pyren-1-ylmethylene)-2-(m-tolyl)oxazol-5(4H)-one lies in its specific combination of the pyrene moiety and the m-tolyl group, which may impart unique chemical and physical properties, such as specific fluorescence characteristics or reactivity.
Propriétés
Formule moléculaire |
C27H17NO2 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
(4Z)-2-(3-methylphenyl)-4-(pyren-1-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C27H17NO2/c1-16-4-2-7-21(14-16)26-28-23(27(29)30-26)15-20-11-10-19-9-8-17-5-3-6-18-12-13-22(20)25(19)24(17)18/h2-15H,1H3/b23-15- |
Clé InChI |
OIKBCCWAJGKHOI-HAHDFKILSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)C2=N/C(=C\C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)/C(=O)O2 |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC(=CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide](/img/no-structure.png)

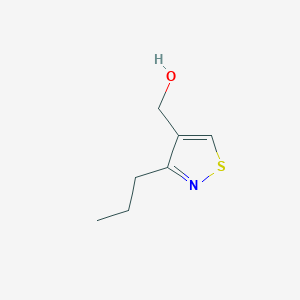


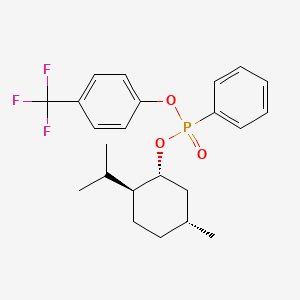
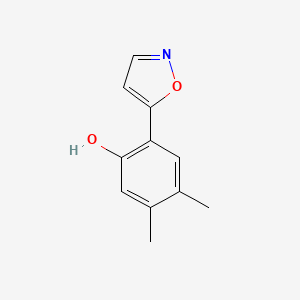

![Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl-](/img/structure/B12895834.png)
